Harman

Übersicht

Beschreibung

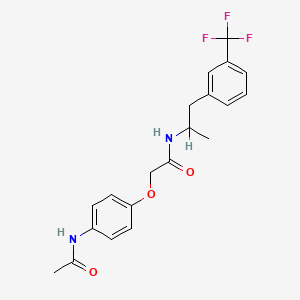

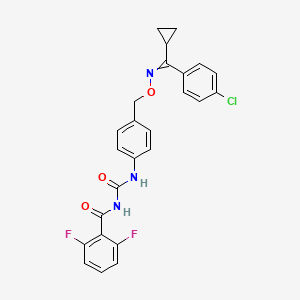

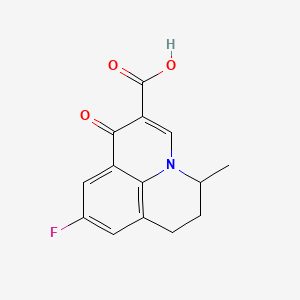

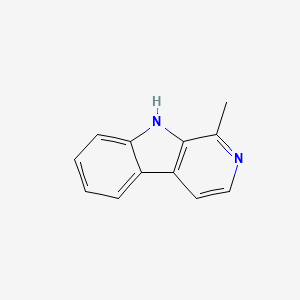

Harman, auch bekannt als this compound, ist ein heterocyclisches Amin, das in einer Vielzahl von Lebensmitteln vorkommt, darunter Kaffee, Saucen und gekochtes Fleisch. Es ist auch im Tabakrauch enthalten. This compound ist verwandt mit anderen Alkaloiden wie Harmin und Harmalin, die 1837 in der Pflanze Peganum harmala entdeckt wurden. Der Name „this compound" leitet sich vom arabischen Wort für die Pflanze ab, حَرْمَل (ḥarmal). This compound ist ein methyliertes Derivat von β-Carbolin mit der Summenformel C₁₂H₁₀N₂ .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Eine allgemeine Methode zur Synthese von this compound umfasst die Thermolyse von substituierten 4-Aryl-3-Azidopyridinen. Diese Methode ermöglicht auch die Synthese von Harmin und ihren strukturellen Analoga. Die Reaktionsbedingungen beinhalten typischerweise das Erhitzen der Azidopyridine in Xylol .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind nicht umfangreich dokumentiert. Die Synthese aus 4-Aryl-3-Azidopyridinen kann für industrielle Zwecke skaliert werden. Der Prozess beinhaltet die Verwendung von gängigen organischen Lösungsmitteln und Reagenzien, was ihn für die großtechnische Produktion geeignet macht .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Harmin zu bilden.

Reduktion: Die Reduktion von this compound kann Elaeagnin ergeben.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel oder Nukleophile.

Hauptprodukte

Oxidation: Harmine

Reduktion: Elaeagnin

Substitution: Verschiedene substituierte this compound-Derivate.

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: this compound wird als Vorläufer für die Synthese anderer β-Carbolin-Alkaloide verwendet.

Biologie: this compound wurde gefunden, um die frühen Stadien des Wachstums des Malariaparasiten in Moskitos zu hemmen.

Medizin: this compound zeigt sedative, antidepressive, antithrombotische, antioxidative, blutdrucksenkende, antidiabetische, schmerzlindernde und antiparasitäre Wirkungen. Es wirkt auch als Acetylcholinesterase- und Myeloperoxidase-Inhibitor.

Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene molekulare Ziele und Signalwege:

Neurotoxische Wirkungen: this compound ist ein starkes Neurotoxin, das schwere Bewegungsstörungen und psychiatrische Manifestationen verursacht.

Antiparasitäre Wirkungen: This compound hemmt die frühen Stadien des Wachstums des Malariaparasiten in Moskitos.

Wissenschaftliche Forschungsanwendungen

Harmane has a wide range of scientific research applications:

Chemistry: Harmane is used as a precursor for the synthesis of other β-carboline alkaloids.

Biology: Harmane has been found to inhibit the early stages of the growth of the malaria parasite in mosquitoes.

Medicine: Harmane exhibits sedative, antidepressant, antiplatelet, antioxidant, hypotensive, antidiabetic, antinociceptive, and anti-parasitic effects. It also acts as an acetylcholinesterase and myeloperoxidase inhibitor.

Wirkmechanismus

Target of Action

Harmane, also known as Harman or Harmine, is a β-carboline alkaloid . It has been found to interact with various targets in the human body. One of its primary targets is the enzyme Amine oxidase [flavin-containing] A . This enzyme plays a crucial role in the metabolism of biogenic amines in the central nervous system .

Mode of Action

Harmane exhibits its effects through its interaction with its targets. It acts as an inhibitor of the enzyme Amine oxidase [flavin-containing] A . By inhibiting this enzyme, Harmane can affect the metabolism of biogenic amines, which are involved in various physiological processes .

Biochemical Pathways

For instance, Harmane has been found to inhibit the early stages of the growth of the malaria parasite in the gut of mosquitoes infected by the bacterium Delftia tsuruhatensis .

Pharmacokinetics

It has been reported that harmane has low bioavailability, which can limit its clinical use . After oral administration, the absolute bioavailability of Harmane was found to be 19.41 ± 3.97% .

Result of Action

Harmane has a wide spectrum of biological activity. It has been found to exhibit anti-inflammatory, neuroprotective, antidiabetic, and antitumor activities . Moreover, it has been shown to have insecticidal, antiviral, and antibacterial effects . At the molecular level, Harmane can inhibit cancer cell proliferation and metastasis through epithelial-to-mesenchymal transition, cell cycle regulation, angiogenesis, and the induction of tumor cell apoptosis .

Action Environment

The action of Harmane can be influenced by various environmental factors. For instance, it has been found in various plant and animal sources, including coffee, sauces, cooked meat, and tobacco smoke . The presence of Harmane in these sources can potentially influence its action, efficacy, and stability. Furthermore, the heat from burning tobacco has been shown to produce Harmane from tryptamine condensed with formaldehyde .

Safety and Hazards

Zukünftige Richtungen

Recent studies have found that harmane potentiated nicotine self-administration on the fixed ration schedule at the dose related to human cigarette smoking by the synergistic effects in up-regulating genes in addiction-related pathways . This suggests that non-nicotine ingredients of tobacco products play an important role in smoking addiction .

Biochemische Analyse

Biochemical Properties

Harman is a potent tremor-producing neurotoxin . It has been found to inhibit the early stages of the growth of the malaria parasite in the gut of mosquitoes infected by the bacterium Delftia tsuruhatensis, and can be absorbed by the mosquitoes upon contact . This compound is a methylated derivative of β-carboline with the molecular formula C12H10N2 .

Cellular Effects

This compound has many pharmacological activities including anti-inflammatory, neuroprotective, antidiabetic, and antitumor activities . Moreover, this compound exhibits insecticidal, antiviral, and antibacterial effects . This compound derivatives exhibit pharmacological effects similar to those of this compound, but with better antitumor activity and low neurotoxicity .

Molecular Mechanism

This compound reversibly inhibits monoamine oxidase A (MAO-A), an enzyme which breaks down monoamines . This makes it a Reversible inhibitor of monoamine oxidase A (RIMA) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

A general method for the synthesis of harmane involves the thermolysis of substituted 4-aryl-3-azidopyridines. This method also allows for the synthesis of harmine and their structural analogs. The reaction conditions typically involve heating the azidopyridines in xylene .

Industrial Production Methods

Industrial production methods for harmane are not extensively documented. the synthesis from 4-aryl-3-azidopyridines can be scaled up for industrial purposes. The process involves the use of common organic solvents and reagents, making it feasible for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Harmane undergoes various chemical reactions, including:

Oxidation: Harmane can be oxidized to form harmine.

Reduction: Reduction of harmane can yield elaeagnine.

Substitution: Harmane can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products

Oxidation: Harmine

Reduction: Elaeagnine

Substitution: Various substituted harmane derivatives.

Vergleich Mit ähnlichen Verbindungen

Harman gehört zur β-Carbolin-Familie von Alkaloiden, zu der auch Harmin, Harmalin und Harmalol gehören. Diese Verbindungen haben ähnliche Strukturen, zeigen aber unterschiedliche biologische Aktivitäten:

Harmaline: Besitzt sedative und halluzinogene Eigenschaften und wird in der traditionellen Medizin verwendet.

Harmalol: Bekannt für seine antiviralen und antimikrobiellen Aktivitäten.

This compound ist einzigartig in seinen starken neurotoxischen Wirkungen und seiner Fähigkeit, das Wachstum von Malariaparasiten zu hemmen, was es von seinen Analoga unterscheidet .

Eigenschaften

IUPAC Name |

1-methyl-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFDQSOCUJVVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21655-84-5 (hydrochloride) | |

| Record name | Harman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80197568 | |

| Record name | Harman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Harman | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

486-84-0 | |

| Record name | Harman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harman | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Harman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Harman | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82D6J0535P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Harman | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

237 - 238 °C | |

| Record name | Harman | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.